An In-Depth Technical Guide to 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride: Commercial Availability, Synthesis, and Properties
An In-Depth Technical Guide to 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride: Commercial Availability, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride, a specialized chemical intermediate. Acknowledging the significant challenges in sourcing this specific isomer, this document details its commercial landscape, proposes a viable synthetic pathway from a commercially available precursor, and outlines its theoretical applications and safety considerations based on analogous compounds.
Part 1: Commercial Availability Assessment
A thorough investigation of major chemical supplier catalogs reveals that 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is not a standard, off-the-shelf commercial product. Researchers seeking this specific substitution pattern will find it unavailable for direct purchase.
However, a structurally related isomer, 2-Chloro-5-nitrobenzene-1-sulfonyl chloride (CAS Number: 4533-95-3) , is widely available and may serve as a potential alternative depending on the specific synthetic goals. This compound is offered by several major suppliers.[1][2][3][4]
Sourcing a Viable Precursor: 2,3-Dichloronitrobenzene
For researchers requiring the precise 2,3-dichloro-5-nitro substitution pattern, direct synthesis is the most practical approach. The logical and most readily available starting material for this synthesis is 2,3-Dichloronitrobenzene (CAS Number: 3209-22-1) . This precursor is a stable, yellow crystalline solid used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][6]
A variety of chemical manufacturers and distributors supply this key intermediate, ensuring a reliable starting point for the custom synthesis of the target sulfonyl chloride.
| Supplier | Product Name | Purity/Grade | Application Focus |
| Aarti Industries | 2,3 Di Chloro Nitro Benzene | High Purity | Pharmaceuticals, Agrochemicals[5] |
| Hemani Global | 2,3 Di Chloro Nitro Benzene (2,3 DCNB) | >99.0% (GC) | Agrochemicals[6] |
| ChemicalBull | 2,3-Dichloronitrobenzene | Technical Grade | Industrial, Pharmaceutical, Agrochemicals[7] |
| TCI | 2,3-Dichloronitrobenzene | >99.0% (GC) | Laboratory Reagents |
| ChemicalBook Suppliers | 2,3-Dichloronitrobenzene | Various | General Synthesis[8] |
Part 2: Synthetic Pathways and Methodologies
The most direct and established method for converting an activated aromatic ring into a sulfonyl chloride is through electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). The electron-withdrawing nature of the two chlorine atoms and the nitro group deactivates the benzene ring, requiring carefully controlled and potentially harsh reaction conditions to achieve sulfonation.
The primary challenge in this synthesis is regioselectivity. The directing effects of the substituents on the 2,3-dichloronitrobenzene ring will determine the position of the incoming sulfonyl group. The nitro group is a strong meta-director, while the chlorine atoms are ortho-, para-directors. In this case, the sulfonyl group is expected to add at the C5 position, which is meta to the nitro group and para to the C2 chlorine atom.
Proposed Synthetic Workflow
The conversion of 2,3-dichloronitrobenzene to the target sulfonyl chloride can be envisioned as a two-step process within a single reaction pot: sulfonation followed by chlorination of the resulting sulfonic acid.
Caption: Proposed synthesis of the target sulfonyl chloride.
Experimental Protocol: Chlorosulfonation of 2,3-Dichloronitrobenzene
This protocol is adapted from established procedures for the sulfonation and chlorination of nitroaromatic compounds.[9][10][11] This reaction is hazardous and must be performed with extreme caution in a well-ventilated fume hood by trained personnel.
Materials:
-
2,3-Dichloronitrobenzene (1.0 mol)
-
Chlorosulfonic acid (5.0 mol, excess)
-
Thionyl chloride (optional, 2.0 mol)
-
Ice
-
Deionized water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).
-
Initial Charging: Carefully charge the flask with chlorosulfonic acid (5.0 mol) and cool the vessel in an ice-water bath to 0-5°C.
-
Substrate Addition (Causality: Slow addition is critical to control the highly exothermic reaction): Slowly add 2,3-dichloronitrobenzene (1.0 mol) dropwise via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat to 70-80°C. Maintain this temperature for 2-3 hours to ensure complete sulfonation.
-
Chlorination Step: Cool the reaction mixture to 45-50°C. At this stage, the intermediate sulfonic acid can be converted to the sulfonyl chloride by either the excess chlorosulfonic acid at a higher temperature (e.g., 100-110°C for 2 hours) or by the addition of thionyl chloride (2.0 mol) at 45-50°C, followed by heating to 100°C for one hour.[9]
-
Work-up (Self-Validating System: This step isolates the product from the highly corrosive reaction medium):
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
With extreme caution , slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. The sulfonyl chloride will precipitate as a solid. This step must be done in a fume hood as large quantities of HCl gas are evolved.
-
Filter the crude solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
-
Purification and Validation:
-
The crude product can be purified by recrystallization from a suitable solvent such as carbon tetrachloride or glacial acetic acid.
-
Dry the purified product under vacuum.
-
Confirm product identity and purity using standard analytical techniques:
-
Melting Point: To check for purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
-
Part 3: Physicochemical Properties and Safety Data
As 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride is not commercially available, no official Safety Data Sheet (SDS) exists. The properties and hazards listed below are inferred from structurally similar, commercially available nitro- and chloro-substituted benzenesulfonyl chlorides.[12][13]
| Property | Data for 2-Chloro-5-nitrobenzenesulfonyl chloride (CAS 4533-95-3) | Inferred Data for 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride |
| Molecular Formula | C₆H₃Cl₂NO₄S[3] | C₆H₂Cl₃NO₄S |
| Molecular Weight | 256.06 g/mol [4] | 290.51 g/mol |
| Appearance | Off-White to Pale Yellow Solid[3] | Expected to be a pale yellow to brown solid |
| Melting Point | 88-90°C[3] | Expected to be a solid with a distinct melting point |
| Solubility | Soluble in dichloromethane, ether, ethyl acetate[3][4] | Expected to be soluble in common organic solvents |
| Reactivity | Reacts with water, strong bases, and oxidizing agents[12] | Highly reactive; moisture sensitive; reacts violently with water |
Hazard and Safety Information (Inferred)
Benzenesulfonyl chlorides are a class of compounds that demand rigorous safety protocols.
-
Signal Word: Danger [1]
-
Primary Hazards:
-
Corrosive (H314): Causes severe skin burns and eye damage. Direct contact can lead to deep, slow-healing burns and permanent eye damage, including blindness.[1][12][13]
-
Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is exothermic and can lead to pressure buildup in sealed containers.
-
-
Precautionary Statements:
-
P260: Do not breathe dust or mists.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P310: Immediately call a POISON CENTER or doctor.[1]
-
Part 4: Applications in Research and Drug Development
The synthetic utility of 2,3-Dichloro-5-nitrobenzene-1-sulfonyl chloride lies in the high reactivity of its sulfonyl chloride group, making it a valuable building block in medicinal chemistry and materials science.
Caption: Reactivity and applications of the target sulfonyl chloride.
-
Synthesis of Novel Sulfonamides: The primary application is the reaction with primary or secondary amines to form sulfonamides. The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs, including antibiotics, diuretics, and anticonvulsants. The unique 2,3-dichloro-5-nitro substitution pattern provides a scaffold for creating new chemical entities with distinct electronic and steric properties for structure-activity relationship (SAR) studies.[14]
-
Introduction of a Nitro Group: The nitro group itself can be a key feature for biological activity or serve as a synthetic handle for further transformations. It is a strong electron-withdrawing group and can be reduced to an amine, which can then be used for subsequent chemical modifications, greatly expanding the molecular diversity accessible from this single reagent.[14]
References
-
Hemani Global. 2,3 Di Chloro Nitro Benzene (2,3 DCNB). [Link]
-
NCBI. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. [Link]
- Google Patents.
-
SIELC Technologies. Benzenesulfonyl chloride, 2-chloro-5-nitro-. [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
- Google Patents.
- Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
-
Organic Syntheses. orthanilic acid. [Link]
- Google Patents. DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene.
Sources
- 1. 2-Chloro-5-nitrobenzene-1-sulfonyl chloride | 4533-95-3 [sigmaaldrich.com]
- 2. 4533-95-3|2-Chloro-5-nitrobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-5-nitro-benzenesulfonyl chloride | 4533-95-3 [chemicalbook.com]
- 4. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]
- 5. Aarti Industries | 2,3-Di Chloro Nitro Benzene for Pharma & Agrochemicals [aarti-industries.com]
- 6. Hemani Global : 2,3 Di Chloro Nitro Benzene (2,3 DCNB) [hemaniglobal.com]
- 7. Buy 2,3‑dichloronitrobenzene | Industrial Chemical Intermediate [chemicalbull.com]
- 8. 2,3-Dichloronitrobenzene | 3209-22-1 [chemicalbook.com]
- 9. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. DE3501754A1 - Sulphonation of ortho-nitrochlorobenzene, para-nitrochlorobenzene and ortho-nitrotoluene - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. chemimpex.com [chemimpex.com]
